Cas no 94695-48-4 (2,3,4,5-Tetrafluorobenzoyl chloride)

2,3,4,5-Tetrafluorobenzoyl chloride structure
94695-48-4 structure
Produktname:2,3,4,5-Tetrafluorobenzoyl chloride
CAS-Nr.:94695-48-4
MF:C7HClF4O
MW:212.528855085373
MDL:MFCD00075164
CID:61741
PubChem ID:24860650

2,3,4,5-Tetrafluorobenzoyl chloride Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2,3,4,5-Tetrafluorobenzoyl Chloride
    • 2,3,4,5-Tetrafluorboenzoyl Chloride
    • 2,3,3',4',5,6-HEXACB UNLABELED
    • 2,3,4,5-tetrafluorbenzoylchlorid
    • 2,3,4,5-tetrafluorobenzoic acid chloride
    • 2,3,4,5-tetrafluoro-benzoyl chloride
    • 2,3,4,5-Tetrafluorobezoylchloride
    • Benzoyl chloride,2,3,4,5-tetrafluoro
    • tetrafluorobenzoyl chloride
    • 2,3,4,5-tetrafluorobenzoylchloride
    • Benzoyl chloride, 2,3,4,5-tetrafluoro-
    • 2,3,4,5-tetrafluoro benzoyl chloride
    • C7HClF4O
    • 2,3,4,5-Tetrafluorobezoyl chloride
    • 2,3,4,5- Tetrafluorobenzoyl chloride
    • PubChem20568
    • PubChem15523
    • KSC486M4H
    • C
    • 2,3,4,5-Tetrafluorobenzoyl chloride (ACI)
    • J-506851
    • DTXCID10321011
    • AKOS005259621
    • HY-W250129
    • CS-0255991
    • DTXSID30369975
    • DB-019643
    • SCHEMBL345016
    • NS00002212
    • 94695-48-4
    • T1855
    • BCP29603
    • PS-10684
    • 2,3,4,5-tetra-fluoro-benzoic acid chloride
    • MFCD00075164
    • EC 619-058-9
    • M5RD6UU23U
    • 2,3,4,5-tetrafluorobenzoyl chlorde
    • 2,3,4,5-Tetrafluorobenzoyl chloride, 98%
    • 2,3,4,5-Tetrafluorobenzoyl chloride
    • MDL: MFCD00075164
    • Inchi: 1S/C7HClF4O/c8-7(13)2-1-3(9)5(11)6(12)4(2)10/h1H
    • InChI-Schlüssel: XWCKIXLTBNGIHV-UHFFFAOYSA-N
    • Lächelt: O=C(C1C(F)=C(F)C(F)=C(F)C=1)Cl
    • BRN: 5266860

Berechnete Eigenschaften

  • Genaue Masse: 211.96500
  • Monoisotopenmasse: 211.965
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 213
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomerzahl: nichts
  • XLogP3: 2.8
  • Oberflächenladung: 0
  • Topologische Polaroberfläche: 17.1

Experimentelle Eigenschaften

  • Farbe/Form: Farblose transparente Flüssigkeit
  • Dichte: 1.58 g/mL at 25 °C(lit.)
  • Siedepunkt: 65-66°C 10mm
  • Flammpunkt: Fahrenheit: 192.2° f
    Celsius: 89° c
  • Brechungsindex: n20/D 1.4787(lit.)
  • PSA: 17.07000
  • LogP: 2.62200
  • Sensibilität: Moisture Sensitive
  • Löslichkeit: Mit Wasser reagieren

2,3,4,5-Tetrafluorobenzoyl chloride Sicherheitsinformationen

2,3,4,5-Tetrafluorobenzoyl chloride Zolldaten

  • HS-CODE:2916399090
  • Zolldaten:

    China Zollkodex:

    2916399090

    Übersicht:

    29969090 Andere aromatische Monocarbonsäuren. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenAcrylsäure\Acrylate oder Ester müssen klar verpackt werden

    Zusammenfassung:

    2916399090 andere aromatische Monocarbonsäuren, ihre Anhydride, Halogenide, Peroxide, Peroxysäuren und ihre Derivate MwSt:17,0% Steuerermäßigung:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%

2,3,4,5-Tetrafluorobenzoyl chloride Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T1855-25g
2,3,4,5-Tetrafluorobenzoyl chloride
94695-48-4 97.0%(GC&T)
25g
¥1405.0 2022-06-10
Apollo Scientific
PC6742-25g
2,3,4,5-Tetrafluorobenzoyl chloride
94695-48-4 98%
25g
£18.00 2025-02-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T19290-100g
2,3,4,5-Tetrafluorobenzoyl chloride
94695-48-4 97%
100g
¥1409.0 2023-09-06
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R021609-25g
2,3,4,5-Tetrafluorobenzoyl chloride
94695-48-4 98%
25g
¥65 2024-07-19
Fluorochem
007335-100g
2,3,4,5-Tetrafluorobenzoyl chloride
94695-48-4 98%
100g
£104.00 2022-02-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T19290-25g
2,3,4,5-Tetrafluorobenzoyl chloride
94695-48-4 97%
25g
¥429.0 2023-09-06
Oakwood
007335-5g
2,3,4,5-Tetrafluorobenzoyl chloride
94695-48-4 98%
5g
$15.00 2024-07-19
abcr
AB104906-250 g
2,3,4,5-Tetrafluorobenzoyl chloride, 98%; .
94695-48-4 98%
250g
€367.50 2023-04-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T356A-100g
2,3,4,5-Tetrafluorobenzoyl chloride
94695-48-4 98%
100g
¥1071.0 2022-06-10
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B24644-25g
2,3,4,5-Tetrafluorobenzoyl chloride, 98%
94695-48-4 98%
25g
¥16377.00 2023-02-08

2,3,4,5-Tetrafluorobenzoyl chloride Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Triphosgene Catalysts: 1-Piperazinecarboxaldehyde (bonded on Merrifield resin) Solvents: 2-Methyltetrahydrofuran ;  rt → 65 °C; 8 h, 60 - 65 °C
Referenz
Process for preparation of 2,3,4,5-tetrafluorobenzoyl chloride
, China, , ,

Synthetic Routes 2

Reaktionsbedingungen
Referenz
Preparation of pyridinylquinolones as antibacterials
, European Patent Organization, , ,

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride
Referenz
Preparation and testing of 9-fluoro-6-oxo-10-pyridinylpyrido[1,2,3-de][1,4]benzoxazine-6-carboxylates and -benzothiazine-6-carboxylates as antimicrobials
, European Patent Organization, , ,

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Tributylamine ;  rt → 120 °C; 2 h, 120 °C; 120 °C → 60 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 14, 60 °C
1.3 Reagents: Sulfuric acid Solvents: Water ;  pH 1, cooled
1.4 Reagents: Thionyl chloride ;  rt; rt → 70 °C; 3 h, 70 °C; 70 °C → 85 °C; 5 h, 85 °C
Referenz
A method for preparing 2,3,4,5-tetrafluorobenzoyl chloride
, China, , ,

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride
Referenz
3,28-Bis-O-polyfluorobenzoylbetulin. Synthesis, Molecular Structure, and Cytotoxicity
Trishin, Yu. G.; Fedorov, A. N.; Lyssenko, K. A.; Prokof'eva, D. S.; Rudenok, Yu. S.; et al, Russian Journal of Organic Chemistry, 2018, 54(10), 1480-1485

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Triphosgene Catalysts: 4-Methyl-1-piperazinecarboxaldehyde ,  Divinylbenzene-vinylbenzyl chloride copolymer Solvents: Chlorobenzene ,  Dimethylacetamide ;  rt → 30 °C; 3 h, 30 °C
Referenz
Preparation of 2,3,4,5-tetrafluorobenzoyl chloride
, China, , ,

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Triphosgene Catalysts: Dimethylformamide Solvents: 1,2-Dichloroethane ;  1 h, 353 K; 4 h, 353 K
Referenz
Facile and selective synthesis of 2,3,4,5-tetrafluorobenzoyl chloride with triphosgene
Yang, Juhong; Han, Xiaoxiang; Zhou, Lingxiao; Xiong, Chunhua, Asian Journal of Chemistry, 2011, 23(4), 1615-1617

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Water Catalysts: Iron chloride (FeCl3) ;  120 °C
Referenz
Process for preparation of multiply halogenated benzotrichlorides and benzoyl chlorides, and new trihalobenzotrichlorides and -benzoyl chlorides, useful for preparation of quinolinecarboxylic acid antibacterials
, Germany, , ,

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  16 h, 22 °C
Referenz
Quantification of Small Molecule-Protein Interactions using FRET between Tryptophan and the Pacific Blue Fluorophore
Lee, Molly M.; Peterson, Blake R., ACS Omega, 2016, 1(6), 1266-1276

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Benzene ;  1 h, rt; 4 - 6 h, reflux
Referenz
Antimycobacterial and antimicrobial studies of newly synthesized 3-(4-(6-methylbenzo[d]thiazol-2-yl) phenyl)quinazolin-4(3H)-ones
Shaikh, Asif R.; Patel, Navin B.; Rajani, Dhanji, Indian Journal of Research in Pharmacy and Biotechnology, 2014, 2(1), 935-942

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Diethyl ether ;  0.5 h, 0 °C; overnight, rt
Referenz
Preparation method of levofloxacin hydrochloride
, China, , ,

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Potassium fluoride Catalysts: Tetramethylammonium chloride Solvents: Toluene ;  rt → 100 °C; 0.4 MPa, 100 °C → 150 °C; 5 h, 120 - 150 °C; 150 °C → 50 °C
1.2 Reagents: Sodium carbonate ,  Water ;  rt → 80 °C; 5 h, 75 - 80 °C; 80 °C → 30 °C
1.3 Reagents: Thionyl chloride ;  45 °C; 2 h, 45 °C; 45 °C → 80 °C; 3 h, 75 - 80 °C
Referenz
Efficient green synthesis method of 2,3,4,5-tetrafluorobenzoyl chloride for producing levofloxacin
, China, , ,

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ;  rt → 90 °C; 6 - 8 h
Referenz
Synthetic process for the preparation of levofloxacin hemihydrate from levofloxacin
, World Intellectual Property Organization, , ,

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ,  Toluene ;  55 - 60 °C
Referenz
Quinolone dimers as potential antibacterial agents
Chepyala, Naveenkumar R.; Durgi, Rajashaker R.; Tatini, Lakshmi K.; Subbaraju, Gottumukkala V.; Hindupur, Rama M.; et al, Letters in Organic Chemistry, 2011, 8(9), 637-643

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ;  rt → 70 °C
Referenz
Preparation method of tetrafluorobenzyl alcohol
, China, , ,

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  2 h, rt
Referenz
General C-H Arylation Strategy for the Synthesis of Tunable Visible Light-Emitting Benzo[a]imidazo[2,1,5-c,d]indolizine Fluorophores
Levesque, Eric; Bechara, William S.; Constantineau-Forget, Lea; Pelletier, Guillaume; Rachel, Natalie M.; et al, Journal of Organic Chemistry, 2017, 82(10), 5046-5067

Synthetic Routes 17

Reaktionsbedingungen
1.1 Catalysts: Dimethylformamide Solvents: Dichloromethane ;  rt → 0 °C
1.2 Reagents: Thionyl chloride ;  0 °C; 0 °C → rt; overnight, rt
Referenz
Process for preparation of 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid
, China, , ,

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Sodium tetrafluoroborate Solvents: Water ;  cooled
Referenz
A novel synthesis of quinolone-ofloxacin
Jha, Kamlodvab; Thakur, B. G., Journal Chemtracks, 2010, 12(2), 455-462

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ;  7 h, reflux
Referenz
Preparation method of Marbofloxacin intermediate
, China, , ,

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Toluene ;  rt → reflux; reflux; 4 h, reflux
Referenz
Process for preparation of ethyl 3-(N-methyl-N-benzylamino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate
, China, , ,

2,3,4,5-Tetrafluorobenzoyl chloride Raw materials

2,3,4,5-Tetrafluorobenzoyl chloride Preparation Products

2,3,4,5-Tetrafluorobenzoyl chloride Lieferanten

Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:94695-48-4)2,3,4,5-Tetrafluorobenzoyl chloride
Bestellnummer:sfd2782
Bestandsstatus:in Stock
Menge:200kg
Reinheit:99.9%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:33
Preis ($):discuss personally

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